molecular formula C19H18FN3O2 B7718520 N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide

N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B7718520
M. Wt: 339.4 g/mol
InChI Key: PCOMAFKIHLYLCB-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations have been extensively studied.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of various enzymes, including topoisomerase II and HDAC, which are involved in DNA replication and transcription. In addition, it has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide has various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, which leads to the activation of various signaling pathways that induce apoptosis. In addition, it has also been found to inhibit the activity of various enzymes involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide has various advantages and limitations for lab experiments. One of the main advantages is its potent anti-cancer properties, which make it a promising candidate for cancer research. However, one of the main limitations is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are various future directions for the research on N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide. One of the most promising directions is the development of more efficient synthesis methods that can increase the yield and purity of the compound. In addition, further studies are needed to investigate the potential applications of this compound in other fields of research, such as neurodegenerative diseases and infectious diseases. Finally, more studies are needed to investigate the potential side effects of this compound and its safety profile in vivo.

Synthesis Methods

The synthesis of N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide has been carried out using different methods. One of the most common methods involves the reaction of 2-fluorobenzoyl chloride with 3-amino-1,2,4-oxadiazole in the presence of a base, followed by the reaction of the resulting intermediate with tert-butylamine and benzoyl chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. In addition, it has also been found to have anti-inflammatory and anti-oxidant properties.

properties

IUPAC Name

N-tert-butyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-19(2,3)22-17(24)12-8-4-5-9-13(12)18-21-16(23-25-18)14-10-6-7-11-15(14)20/h4-11H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOMAFKIHLYLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

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